molecular formula C13H14F2N2O B2356890 N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide CAS No. 1396684-00-6

N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide

Cat. No.: B2356890
CAS No.: 1396684-00-6
M. Wt: 252.265
InChI Key: CWJVKQJPUWDLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide” is a chemical compound that likely contains an amide group (-CONH2), a dimethylamino group ((CH3)2N-), a but-2-yne group (-C≡C-CH2-), and a 3,4-difluorobenzene group (a benzene ring with two fluorine atoms attached at the 3rd and 4th positions) .


Molecular Structure Analysis

The molecule likely has a planar amide group attached to a benzene ring, which could contribute to its stability. The presence of fluorine atoms on the benzene ring could increase its reactivity. The but-2-yne group is a triple bond, which could be involved in various reactions .


Chemical Reactions Analysis

The compound could potentially undergo various reactions. The amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The triple bond in the but-2-yne group could potentially undergo addition reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of polar groups like the amide and the dimethylamino group could make it somewhat soluble in polar solvents. The benzene ring and the but-2-yne group could potentially increase its solubility in non-polar solvents .

Scientific Research Applications

Chemical Synthesis and Biological Activity

N-(4-(Dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide, due to its structural characteristics, has been studied in various contexts of chemical synthesis and biological activity. One notable study involves the optimization of 4-(dimethylamino)quinazoline antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). This research led to the development of a potent antagonist with excellent activity and selectivity, highlighting the compound's potential in therapeutic applications (Kanuma et al., 2005).

Synthesis and Analytical Chemistry

In the field of synthesis and analytical chemistry, this compound has been used in various studies. For example, its synthesis as an active-site-directed inhibitor of trypsin demonstrates its utility in enzyme studies and potential drug development (White & Chen, 1993).

Material Science and Photopolymerization

Research has also extended to the field of material science, particularly in the study of photopolymerization processes. One study used related compounds as fluorescent probes to monitor the photopolymerization of dimethacrylates, contributing valuable insights into polymer chemistry (Jager et al., 1995).

Crystallography

Crystallography is another area where this compound has been of interest. Studies determining the crystal structure of related compounds have provided insights into molecular interactions and structural properties important in various chemical applications (Nakagaki et al., 2003).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its target in the body. The presence of the amide group and the fluorine atoms could potentially allow it to interact with various biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care. Proper personal protective equipment should be used when handling it .

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O/c1-17(2)8-4-3-7-16-13(18)10-5-6-11(14)12(15)9-10/h5-6,9H,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJVKQJPUWDLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.